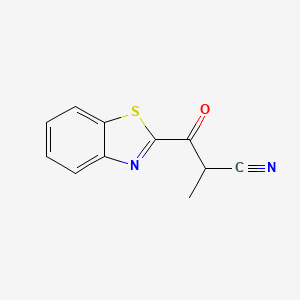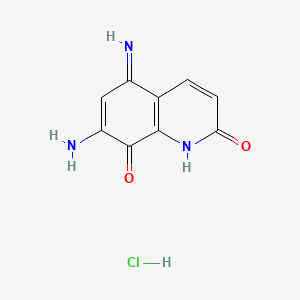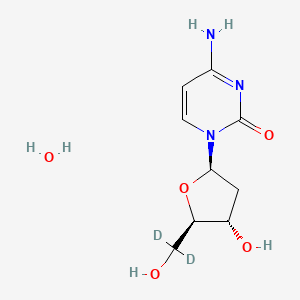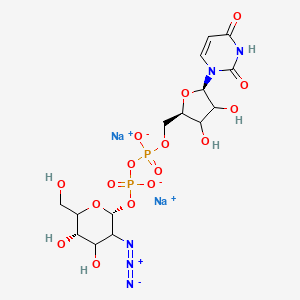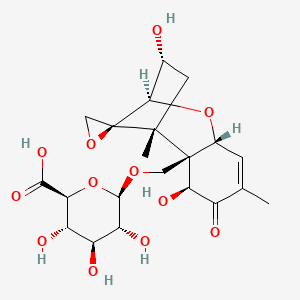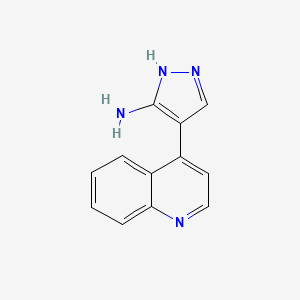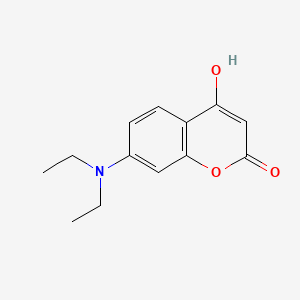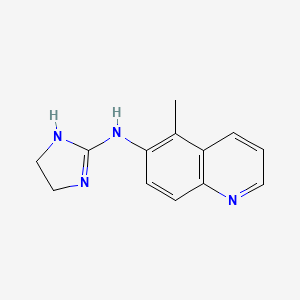![molecular formula C21H23N3O4 B583265 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine CAS No. 1798887-61-2](/img/no-structure.png)
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine, commonly known as PPMP, is a small molecule inhibitor. It belongs to the class of iminosugars, which are known to have a wide range of biological activities. It is used for proteomics research .
Physical And Chemical Properties Analysis
The molecular weight of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine is 395.41 g/mol . It is a solid substance that should be stored at 4° C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
A study reported the synthesis of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, which was condensed with several active hydrogen containing compounds including phthalimide. This synthesis showcases the utility of phthalimido compounds in creating anti-inflammatory agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Another research developed 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrating the relevance of complex morpholine derivatives in medicinal chemistry, particularly as neurokinin-1 receptor antagonists (Harrison et al., 2001).
A novel array of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines synthesized from morpholinophenyl compounds highlights their potential as pharmaceutical intermediates, showing various biological activities including antidiabetic, antiemetic, and antidepressant properties (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Materials Science and Engineering
- The study on vacuum vapour deposition of phthalimide and phthalanhydride derivatives on substrates indicates the utility of phthalimido compounds in materials science, particularly in creating specialized films and coatings (Zhavnerko, Kuchuk, & Agabekov, 1996).
Biological and Medicinal Research
Research on the evaluation of antibacterial and anticancer properties of poly(3-hydroxybutyrate) functionalized with different amino compounds, including morpholine, provides insight into the potential biomedical applications of such compounds (Abdelwahab et al., 2019).
A study on the synthesis of 5-aryl-4-acyl-3-hydroxy-1-morpholinoalkyl-3-pyrroline-2-ones, which possess weak antibacterial properties and exhibited antiamnesic and analgesic activities, underscores the pharmacological relevance of morpholine derivatives (Gein et al., 2007).
Dyeing and Textile Industry
- Research on the synthesis of arylazopyrazolo[1,5-a]pyrimidines and their application to synthetic fibers illustrates the use of morpholine derivatives in the dyeing industry, showcasing their versatility beyond pharmaceutical applications (Rangnekar & Puro, 2007).
Propiedades
Número CAS |
1798887-61-2 |
|---|---|
Nombre del producto |
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine |
Fórmula molecular |
C21H23N3O4 |
Peso molecular |
381.432 |
Nombre IUPAC |
2-[(2R)-2-hydroxy-3-(4-morpholin-4-ylanilino)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H23N3O4/c25-17(14-24-20(26)18-3-1-2-4-19(18)21(24)27)13-22-15-5-7-16(8-6-15)23-9-11-28-12-10-23/h1-8,17,22,25H,9-14H2/t17-/m1/s1 |
Clave InChI |
AGYFPPIMNXXXMS-QGZVFWFLSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
Sinónimos |
2-[(2R)-2-Hydroxy-3-[[4-morpholinyl)phenyl]amino]propyl]-1H-Isoindole-1,3(2H)-dione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




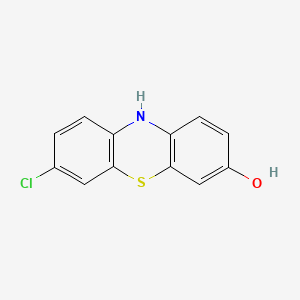
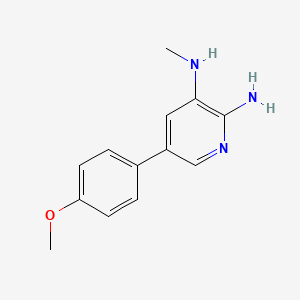
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)
